molecular formula C8H15NO2 B042408 Ethyl 4-piperidinecarboxylate CAS No. 1126-09-6

Ethyl 4-piperidinecarboxylate

Cat. No. B042408
CAS RN: 1126-09-6
M. Wt: 157.21 g/mol
InChI Key: RUJPPJYDHHAEEK-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 4-piperidinecarboxylate is synthesized from isonicotinic acid through a process involving esterification and hydrogenation. This synthesis route yields ethyl 4-piperidinecarboxylate with a high overall yield, demonstrating the efficiency of the method. The process utilizes Pd/C as a catalyst, which can be reused multiple times, indicating a cost-effective synthesis method (Chen Ying-qi, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-Methyl 3-(2-Hydroxyphenyl)-2-(Piperidine-1-Carbonyl) Acrylate, has been determined, showing that these molecules form hydrogen-bonded dimers in the crystal lattice, which are held together by C-H...π and C-H...O interactions. This insight into the molecular structure and interactions can provide a deeper understanding of the behavior of ethyl 4-piperidinecarboxylate in different environments (I. Khan et al., 2013).

Chemical Reactions and Properties

A novel carbonylation reaction of N-(2-Pyridinyl)piperazines, involving dehydrogenation and carbonylation at a C−H bond in the presence of Rh4(CO)12, showcases the reactivity and potential chemical transformations of piperidine derivatives under specific conditions (Y. Ishii et al., 1997). This reaction is significant for understanding the chemical properties of ethyl 4-piperidinecarboxylate.

Physical Properties Analysis

The structural analysis of complexes formed by related piperazine derivatives with metals through spectroscopic and DFT techniques provides insights into the physical properties of ethyl 4-piperidinecarboxylate derivatives. These analyses help in understanding how the compound interacts with various metals, indicating its potential applications in coordination chemistry (O. Prakash et al., 2014).

Chemical Properties Analysis

The study of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate highlights the chemical versatility and reactivity of piperidine derivatives. This particular study showcases an efficient formation of a key intermediate, demonstrating the compound's utility in synthesizing complex molecules (B. Kim et al., 2001).

Scientific Research Applications

  • Mycobacterium tuberculosis GyrB Inhibitors : A derivative, Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, shows promising activity against Mycobacterium tuberculosis GyrB, a DNA gyrase (Jeankumar et al., 2013).

  • Synthesis and Chemical Processes : Ethyl 4-piperidingcarboxylate can be synthesized from isonicotinic acid with high yields and reusability, making it an important intermediate for various chemical processes (Chen Ying-qi, 2007).

  • Cisapride Intermediate : Practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidinecarboxylate, a key intermediate in cisapride, is demonstrated, showcasing its role in drug development (Kim et al., 2001).

  • GABA Transporter Substances Research : A study synthesized tritium-labeled ()-1-[2-(triphenylmethoxy)ethyl]-3-piperidinecarboxylic acid to determine the efficacy of potential GABA transporter substances in vitro (Schirrmacher et al., 2000).

  • Acetylcholinesterase Inhibitors : 1-benzyl-4-[2-(N-benzoyl-N-phenylamino)ethyl]piperidine derivatives show potent anti-acetylcholinesterase activity (Sugimoto et al., 1992).

  • Ergot Alkaloids and Synthetic Piperidine Drugs : 2,5-substituted piperidines derived from cis and trans ethyl 1-benzyl-6-cyano-3-piperidinecarboxylate mimic ergot alkaloids and synthetic piperidine drugs (Branden et al., 1992).

  • Acetylcholinesterase and Butyrylcholinesterase Inhibitors : N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives are excellent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) (Khalid et al., 2014).

  • Crystal Structure Analysis : The crystal and molecular structure of 4-carboxypiperidinium chloride was analyzed, providing insight into its molecular conformation (Szafran et al., 2007).

  • Antibacterial Activity : Certain derivatives, such as compound 8g, demonstrate significant antibacterial activity against various bacteria like Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

  • Antioxidant and Anticholinesterase Agents : Sulfonyl hydrazones with piperidine derivatives show potential as antioxidants and anticholinesterase agents (Karaman et al., 2016).

  • Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines are used as N-nucleophiles in palladium-catalyzed aminocarbonylation, yielding carboxamides and ketocarboxamides (Takács et al., 2014).

  • Anticancer Agents : Propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole show promising anticancer activity, with some compounds exhibiting low IC50 values (Rehman et al., 2018).

Safety And Hazards

Ethyl 4-piperidinecarboxylate is classified as a combustible liquid. It may cause skin and eye irritation. In case of contact, it is advised to wash with plenty of water. If irritation persists, seek medical advice .

Future Directions

Piperidine derivatives, including Ethyl 4-piperidinecarboxylate, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJPPJYDHHAEEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90150109
Record name Ethyl 4-piperidinecarboxylate
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-piperidinecarboxylate

CAS RN

1126-09-6
Record name Ethyl isonipecotate
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Record name Ethyl 4-piperidinecarboxylate
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Record name 1126-09-6
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Record name Ethyl 4-piperidinecarboxylate
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Record name Ethyl 4-piperidinecarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
胡建国, 张金保 - 结构化学, 1989 - cqvip.com
CRYSTAL STRUCTURE OF THE METHYL 4-[N-(1-OXYPROPYL)-N-PHENYLAMINO]-1-[2-(2-THIENYL)ETHYL]-4-PIPERIDINECARBOXYLATE (R31826) HYDROCHLORIDE-[维普官方…
Number of citations: 1 www.cqvip.com
MA Al-Omar, ES Al-Abdullah, IA Shehata, EE Habib… - Molecules, 2010 - mdpi.com
… -1-piperidylmethyl)-1,2,4-triazoline-3-thiones 8a–n, were similarly prepared via the reaction of the corresponding arylideneamino derivative with ethyl 4-piperidinecarboxylate and …
Number of citations: 113 www.mdpi.com
TB Nguyen, SE Snyder, MR Kilbourn - Nuclear medicine and biology, 1998 - Elsevier
… This compound was prepared in 35% yield by alkylation of ethyl 4-piperidinecarboxylate with methyl iodide: 1 H NMR δ 1.25 (t, J = 8 Hz, 3H), 1.7–2.1 (m, 6H), 2.67 (s, 3H), 2.55 (s, 1H), …
Number of citations: 12 www.sciencedirect.com
N Ahtzaz, MA Abbasi, SZ Siddiqui, S Saleem… - Tropical Journal of …, 2018 - ajol.info
… Methods: Ethyl 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate (1) was synthesized from 4methylbenzenesulfonylchloride (a) and ethyl 4-piperidinecarboxylate (b). Compound (1) …
Number of citations: 7 www.ajol.info
F Leonard, I Ehrenthal - Journal of the American Chemical Society, 1951 - ACS Publications
… It should be noted that Blickeand Channin6 found that isosteric replacement of the phenyl by the -thienyl group in the ethyl 4piperidinecarboxylate series, likewise resulted in a decrease …
Number of citations: 11 pubs.acs.org
M SUGIYAMA, T SAKAMOTO, Y KAMIGAKI… - Chemical and …, 1993 - jstage.jst.go.jp
A new series of piperidineacrylate derivatives was prepared and evaluated for antiallergic activity. Most of the compounds showed potent activities in the rat passive cutaneous …
Number of citations: 3 www.jstage.jst.go.jp
K ITOH, Y SATOH, T YAMAGUCHIIJ - 1993 - jlc.jst.go.jp
A new series of piperidineacrylate derivatives was prepared and evaluated for antiallergic activity. Most of the compounds showed potent activities in the rat passive cutaneous …
Number of citations: 0 jlc.jst.go.jp
BI DITTMAR - 1961 - search.proquest.com
… In the condensation of ethyl 4-piperidinecarboxylate with 2-chloromethylbenzimidazole, it … of ethyl 4-piperidinecarboxylate. The additional equivalent of ethyl 4-piperidinecarboxylate …
Number of citations: 3 search.proquest.com
E Akceylan, EM Cagil - Journal of Bionanoscience, 2017 - ingentaconnect.com
… 1 mL of pyridine and 31 mmol of amine (ethyl 4-piperidinecarboxylate) in 25 mL THF was added dropwise in reaction mixture with continuous stirring for 1 h at RT and heated at reflux …
Number of citations: 5 www.ingentaconnect.com
J Bosch, M Rubiralta, A Domingo, J Bolos… - The Journal of …, 1985 - ACS Publications
… Methyl l-Benzyl-3-ethyl-4-piperidinecarboxylate (2b). This material was prepared as an epimeric mixture by the above procedure from tetrahydropyridinelb (0.74 g, 3.22 mmol): 0.65 g (…
Number of citations: 51 pubs.acs.org

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